1,3-dimethyl-6-nitro-1H-indole
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Overview
Description
1,3-dimethyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-6-nitro-1H-indole can be synthesized through several methods One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: 1,3-Dimethyl-6-aminoindole.
Reduction: 1,3-Dimethyl-6-nitrosoindole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1,3-dimethyl-6-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-nitroindole: Similar structure but with only one methyl group.
3-Methyl-6-nitroindole: Similar structure but with the methyl group at the 3-position only.
6-Nitroindole: Lacks the methyl groups, making it less hydrophobic.
Uniqueness
1,3-dimethyl-6-nitro-1H-indole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the methyl groups can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1,3-dimethyl-6-nitroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-11(2)10-5-8(12(13)14)3-4-9(7)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSJSOBFUOGWKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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